molecular formula C9H17NO B1484561 trans-2-(Cyclopentylamino)cyclobutan-1-ol CAS No. 1867597-39-4

trans-2-(Cyclopentylamino)cyclobutan-1-ol

Cat. No. B1484561
CAS RN: 1867597-39-4
M. Wt: 155.24 g/mol
InChI Key: XIRRMINXTQCXHF-RKDXNWHRSA-N
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Description

Molecular Structure Analysis

The molecular structure of trans-2-(Cyclopentylamino)cyclobutan-1-ol consists of a cyclobutane ring with a cyclopentylamino group and a hydroxyl group attached.

Scientific Research Applications

Kinetic Analysis in Nucleoside Dimers

A detailed kinetic analysis of the deamination reactions in cyclobutane dimers, specifically thymidylyl-3',5'-2'-deoxycytidine and 2'-deoxycytidylyl-3',5'-thymidine, reveals insights into the hydrolysis process of the imido amide group of the 5,6-saturated cytosine base. This process involves the formation of a carbinolamine intermediate, with a rate-determining step at physiological pH being a nucleophilic attack of hydroxide ion on the protonated 5,6-saturated cytosine base. The study also discusses the kinetic parameters and the pH dependence of the deamination process, providing a deeper understanding of the underlying chemical reactions in these cyclobutane dimers (Lemaire & Ruzsicska, 1993).

Antitumor Properties of Platinum Compounds

Research highlights the antitumor properties of Cycloplatam (ammine(cyclopentylamino)-S-(-)-malatoplatinum(II)) and its comparison with other platinum compounds like cisplatin, demonstrating its effectiveness in treating plasmacytoma MOPC-406 and its superior safety profile in terms of toxicity and nephrotoxicity. The findings point towards its potential application in cancer treatment and highlight the advancements in the development of less toxic, more effective antitumor drugs (Presnov & Konovalova, 1988).

Synthetic Approaches in Organic Chemistry

A novel synthetic approach to trans-1,2-diaminocyclobutane is discussed, emphasizing the borane-induced reductive ring-expansion reaction as a key feature. This synthesis route opens new possibilities for the creation of complex organic molecules and showcases the versatility of cyclobutane derivatives in chemical synthesis (Vergne et al., 1996).

Future Directions

Cyclobutane-containing compounds have been the focus of recent research due to their unique structures and potent biological activities . Future research may focus on developing new strategies for the construction of cyclobutane rings and exploring their potential applications .

Mechanism of Action

Target of Action

. This compound might interact with various biological targets, but without specific research data, it’s challenging to identify the exact targets and their roles.

Mode of Action

. These reactions could potentially influence the compound’s interaction with its targets.

Pharmacokinetics

. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Action Environment

. Environmental factors can significantly influence a compound’s action, and understanding these influences is crucial for optimizing the compound’s use.

properties

IUPAC Name

(1R,2R)-2-(cyclopentylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-6-5-8(9)10-7-3-1-2-4-7/h7-11H,1-6H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRRMINXTQCXHF-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(Cyclopentylamino)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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